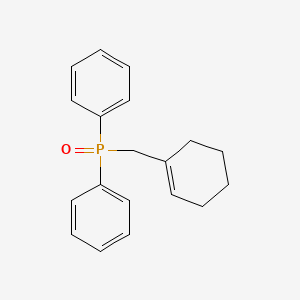
Phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-, is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a cyclohexenylmethyl and two phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-, typically involves the reaction of diphenylphosphine with a cyclohexenylmethyl halide under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphine oxide. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of phosphine oxides generally involves large-scale reactions using similar synthetic routes as described above. The process is scaled up by optimizing reaction parameters and using industrial-grade reagents and equipment. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .
化学反应分析
Types of Reactions
Phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction of the phosphine oxide group can yield the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine oxide group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents like alkyl halides and aryl halides in the presence of palladium catalysts are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the phosphine oxide group typically yields the corresponding phosphine, while substitution reactions can produce a variety of functionalized phosphine derivatives .
科学研究应用
Phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-, has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties
作用机制
The mechanism of action of phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-, involves its interaction with various molecular targets and pathways. The phosphine oxide group can act as a nucleophile or electrophile, depending on the reaction conditions. It can form coordination complexes with metal ions, facilitating catalytic processes. Additionally, the compound can undergo redox reactions, influencing its reactivity and interactions with other molecules .
相似化合物的比较
Phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-, can be compared with other similar compounds, such as:
Triphenylphosphine oxide: A widely used phosphine oxide with three phenyl groups.
Diphenylphosphine oxide: Similar to the target compound but lacks the cyclohexenylmethyl group.
Aminophosphine oxides: Contain amino groups and exhibit different reactivity and applications
属性
CAS 编号 |
76002-40-9 |
|---|---|
分子式 |
C19H21OP |
分子量 |
296.3 g/mol |
IUPAC 名称 |
[cyclohexen-1-ylmethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C19H21OP/c20-21(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h2-3,6-10,12-15H,1,4-5,11,16H2 |
InChI 键 |
TZZCGENGUHIUKQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=CC1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















